N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
- δ 12.87 (s, 1H, NH, pyridone)
- δ 10.42 (s, 1H, NH, amide)
- δ 8.32–7.21 (m, 8H, aromatic protons)
- δ 2.51 (s, 3H, CH₃, if present in analogs).
The downfield shift of the amide proton (δ 10.42) indicates strong hydrogen bonding, corroborating crystallographic data. The iodine atom deshields adjacent aromatic protons, causing upfield shifts (δ 7.21–7.35) compared to non-iodinated analogs.
¹³C NMR (101 MHz, DMSO-d₆):
- δ 176.5 (C=O, pyridone)
- δ 165.3 (C=O, amide)
- δ 138.2–112.4 (aromatic carbons)
- δ 94.7 (C–I).
Properties
CAS No. |
62033-66-3 |
|---|---|
Molecular Formula |
C16H11IN2O2 |
Molecular Weight |
390.17 g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H11IN2O2/c17-11-5-7-12(8-6-11)18-15(20)13-9-10-3-1-2-4-14(10)19-16(13)21/h1-9H,(H,18,20)(H,19,21) |
InChI Key |
SOVOQLOUHQAHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Coupling Reaction: The key step involves the coupling of 4-iodoaniline with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions, typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products include various oxidized or reduced quinoline derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The pharmacological profile of quinoline carboxamides is highly dependent on substituents at the N-position of the carboxamide and modifications to the quinoline core. Key analogs include:
Key Observations :
Pharmacological Activity Comparison
Analgesic Activity:
- N-(3-Pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: At 20 mg/kg (oral), reduced acetic acid-induced writhing in mice by 75.3% . Notably non-toxic and free of ulcerogenic effects at therapeutic doses .
- 1-(2-Cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Active metabolites (acid and amide forms) contribute to prolonged analgesic effects .
Anti-Cancer and Anti-Angiogenic Activity:
- Tasquinimod : Inhibits angiogenesis via modulation of S100A9 and HIF-1α pathways; deuterated versions (e.g., deuterium-enriched analogs) show improved pharmacokinetic profiles .
Enzyme Inhibition:
- N-(4-Iodophenyl)maleimide: IC50 = 4.34 μM against monoacylglycerol lipase (MGL), comparable to bromo- and chloro-substituted analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via peptide coupling reactions between substituted quinoline precursors and aryl amines. For example, 4-hydroxyquinoline derivatives are functionalized using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Post-synthesis, purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol or acetonitrile. Characterization via -NMR, -NMR, and IR spectroscopy is critical to confirm structural integrity and purity .
Q. How should researchers handle solubility challenges during in vitro assays for this compound?
- Methodological Answer : Due to its hydrophobic quinoline core, dissolve the compound initially in DMSO (≤1% v/v final concentration in assays). For aqueous compatibility, use surfactants like Tween-80 or cyclodextrin-based solubilizers. Pre-screen solubility in PBS or cell culture media using dynamic light scattering (DLS) to detect aggregation. Adjust pH (6.5–7.4) to enhance stability if carboxylate groups are protonated .
Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm) for the 2-oxoquinoline and carboxamide groups.
- NMR : -NMR peaks at δ 10–12 ppm indicate the NH group in the carboxamide; aromatic protons appear as multiplet signals (δ 6.5–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with iodine (m/z 127/129) .
Advanced Research Questions
Q. How does the 4-iodophenyl substituent influence the compound’s binding affinity to biological targets compared to other halogens (e.g., Cl, F)?
- Methodological Answer : The iodine atom enhances hydrophobic interactions and van der Waals forces due to its larger atomic radius and polarizability. To assess this, perform comparative molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases or DNA topoisomerases). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (). Prior studies on analogous chloro-/fluorophenyl derivatives show lower values (weaker binding) compared to iodo-substituted compounds .
Q. What strategies resolve contradictions in reported biological activity (e.g., antiproliferative vs. neuroprotective effects)?
- Methodological Answer :
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways in cell lines.
- Dose-Response Analysis : Compare IC values across studies; discrepancies may arise from assay conditions (e.g., serum concentration, exposure time).
- Metabolite Screening : Check for in situ generation of active metabolites via LC-HRMS in cell lysates .
Q. How does polymorphism affect the compound’s pharmacokinetic (PK) properties, and how can it be controlled?
- Methodological Answer : Polymorphs alter solubility and bioavailability. Characterize solid-state forms via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). To stabilize the desired polymorph, optimize crystallization conditions (e.g., anti-solvent addition rate, temperature gradients). In vivo PK studies in rodents can correlate polymorphic forms with AUC and C .
Q. What in vitro models best predict the compound’s in vivo efficacy for neurodegenerative disease applications?
- Methodological Answer : Use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons to assess neuroprotective effects (e.g., via MTT assay or caspase-3 activation). For blood-brain barrier (BBB) penetration, employ transwell models with hCMEC/D3 cells. Validate with microdialysis in rodent brains post-administration .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
